molecular formula C21H27NNa2O8S B15352962 Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt

Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt

Cat. No.: B15352962
M. Wt: 499.5 g/mol
InChI Key: UFOLGJUIGXMTPC-BJXTWPEQSA-L
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Description

Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt: is a complex organic compound with a molecular formula of C21 H27 N Na2 O8 S and a molecular weight of 499.486 . This compound is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone that serves as a precursor to androgens and estrogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt involves multiple steps, starting with the base compound DHEA. Reaction conditions such as temperature, pH, and the use of specific catalysts are carefully controlled to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

  • Substitution: The carboxymethyl group is introduced through a substitution reaction.

  • Reduction: The oxime group formation may involve reduction steps.

Common Reagents and Conditions:

  • Oxidation: Sulfuric acid or other oxidizing agents.

  • Substitution: Carboxymethylating agents under basic conditions.

  • Reduction: Reducing agents such as sodium borohydride.

Major Products Formed:

  • Sulfated DHEA:

  • Final Compound: this compound.

Scientific Research Applications

Chemistry: This compound is used in the study of steroid metabolism and the development of synthetic pathways for steroid derivatives. Biology: It serves as a tool in understanding the role of DHEA and its derivatives in biological systems. Medicine: Research into its potential therapeutic applications, including its role in hormone replacement therapy and its effects on aging. Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through its interaction with steroid hormone receptors. It may influence the synthesis and metabolism of other hormones, impacting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to play a role in modulating the activity of enzymes involved in steroid biosynthesis.

Comparison with Similar Compounds

  • Dehydroepiandrosterone (DHEA): The parent compound from which this derivative is made.

  • Dehydroepiandrosterone sulfate (DHEAS): Another derivative of DHEA.

  • Androstenedione: A related steroid hormone.

Uniqueness: Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt is unique due to its specific structural modifications, which may confer different biological activities compared to its parent compound and other derivatives.

Properties

Molecular Formula

C21H27NNa2O8S

Molecular Weight

499.5 g/mol

IUPAC Name

disodium;2-[(Z)-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-3-sulfonatooxy-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetate

InChI

InChI=1S/C21H29NO8S.2Na/c1-20-7-5-13(30-31(26,27)28)9-12(20)10-16(22-29-11-18(24)25)19-14-3-4-17(23)21(14,2)8-6-15(19)20;;/h10,13-15,19H,3-9,11H2,1-2H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2/b22-16+;;/t13-,14-,15-,19-,20-,21-;;/m0../s1

InChI Key

UFOLGJUIGXMTPC-BJXTWPEQSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)/C(=N/OCC(=O)[O-])/C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=NOCC(=O)[O-])C=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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